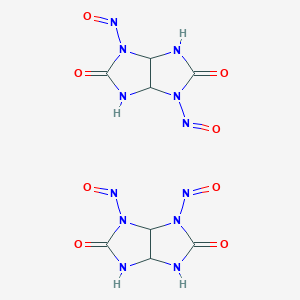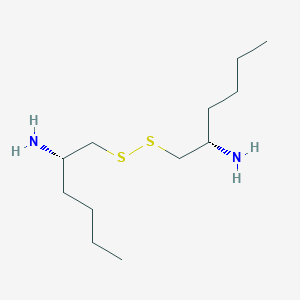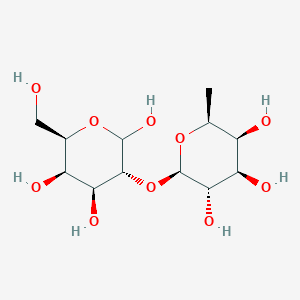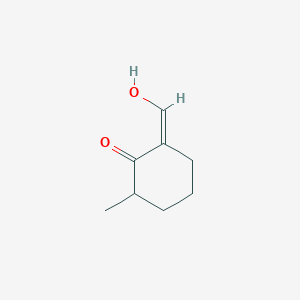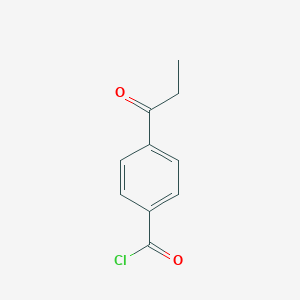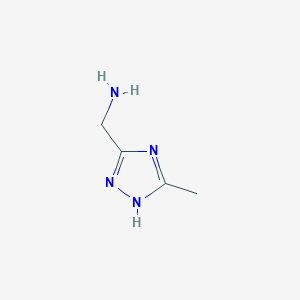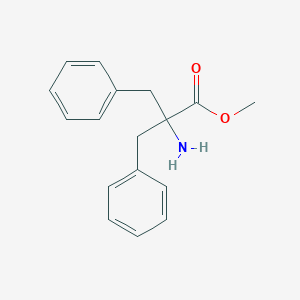![molecular formula C6H8N2O B137543 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene CAS No. 131726-56-2](/img/structure/B137543.png)
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, also known as oxadiazon, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Oxadiazon is a selective herbicide, which means that it only targets certain types of plants, leaving the desired crops unharmed. In
Wissenschaftliche Forschungsanwendungen
Oxadiazon has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling the growth of various weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use in agriculture, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has also been studied for its potential use in other fields, such as medicine and materials science.
Wirkmechanismus
Oxadiazon works by inhibiting the production of chlorophyll in plants. Chlorophyll is a pigment that is essential for photosynthesis, the process by which plants convert sunlight into energy. Without chlorophyll, plants are unable to produce energy and eventually die. Oxadiazon targets the protoporphyrinogen oxidase (PPO) enzyme, which is involved in the production of chlorophyll. By inhibiting the PPO enzyme, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene prevents the production of chlorophyll and ultimately kills the plant.
Biochemical and Physiological Effects:
Oxadiazon has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to certain types of aquatic organisms, such as algae and crustaceans. In addition, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can persist in the environment for several months, which can lead to accumulation in soil and water. Therefore, it is important to use 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene responsibly and to follow proper disposal procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Oxadiazon has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. In addition, it is soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions for experiments that require aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. One area of research could be the development of new methods for synthesizing 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to more efficient and cost-effective production of the compound. Another area of research could be the development of new herbicides that are based on the structure of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to the discovery of more effective and selective herbicides for use in agriculture. Finally, the environmental impact of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further studied to better understand its potential risks and to develop strategies for minimizing its impact on the environment.
Synthesemethoden
Oxadiazon is synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,3-propanediol. The reaction takes place under basic conditions and produces 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene as a yellowish-brown solid. The synthesis of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is a relatively simple process, and the compound can be produced in large quantities at a low cost.
Eigenschaften
CAS-Nummer |
131726-56-2 |
|---|---|
Produktname |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
InChI |
InChI=1S/C6H8N2O/c1-2-4-6-5(9-6)3(1)7-8-4/h3-6H,1-2H2 |
InChI-Schlüssel |
ISHXQFUBCQKYMS-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1N=N2)O3 |
Kanonische SMILES |
C1CC2C3C(C1N=N2)O3 |
Synonyme |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



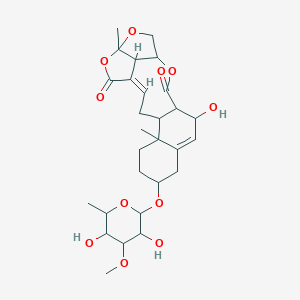

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
